molecular formula C19H12Cl2N4O5 B4290038 N-(4-chlorophenyl)-2-[(3-chlorophenyl)amino]-3,5-dinitrobenzamide

N-(4-chlorophenyl)-2-[(3-chlorophenyl)amino]-3,5-dinitrobenzamide

Cat. No.: B4290038
M. Wt: 447.2 g/mol
InChI Key: ZJRASSQKNSCSMN-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[(3-chlorophenyl)amino]-3,5-dinitrobenzamide is a complex organic compound characterized by the presence of chlorophenyl and dinitrobenzamide groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[(3-chlorophenyl)amino]-3,5-dinitrobenzamide typically involves multiple steps. One common method includes the nitration of a suitable benzamide precursor followed by the introduction of chlorophenyl groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and substitution reactions using flow microreactor systems. These systems offer enhanced efficiency, safety, and scalability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[(3-chlorophenyl)amino]-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorophenyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-2-[(3-chlorophenyl)amino]-3,5-dinitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[(3-chlorophenyl)amino]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-3-fluorobenzamide
  • N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide
  • N-(3-chlorophenyl)-3-[(4-fluorobenzoyl)amino]benzamide

Uniqueness

N-(4-chlorophenyl)-2-[(3-chlorophenyl)amino]-3,5-dinitrobenzamide stands out due to its combination of chlorophenyl and dinitrobenzamide groups, which confer unique chemical reactivity and potential biological activities. This distinct structure makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(3-chloroanilino)-N-(4-chlorophenyl)-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N4O5/c20-11-4-6-13(7-5-11)23-19(26)16-9-15(24(27)28)10-17(25(29)30)18(16)22-14-3-1-2-12(21)8-14/h1-10,22H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRASSQKNSCSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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